(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one (Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2161305-12-8
VCID: VC6333193
InChI: InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9-
SMILES: C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C15H12N2O3
Molecular Weight: 268.272

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one

CAS No.: 2161305-12-8

Cat. No.: VC6333193

Molecular Formula: C15H12N2O3

Molecular Weight: 268.272

* For research use only. Not for human or veterinary use.

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one - 2161305-12-8

Specification

CAS No. 2161305-12-8
Molecular Formula C15H12N2O3
Molecular Weight 268.272
IUPAC Name (Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9-
Standard InChI Key OVTJWWUGQKIRCL-KTKRTIGZSA-N
SMILES C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Stereochemical Features

Core Architecture and Functional Groups

(Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one belongs to the chalcone family, featuring a propenone backbone (–CO–CH=CH–) linking two aromatic rings. The Z-configuration denotes the cis spatial arrangement of the nitroaniline group relative to the ketone oxygen across the double bond. The 3-nitroaniline substituent introduces both electron-withdrawing (–NO₂) and electron-donating (–NH–) groups, creating a push-pull electronic system that influences reactivity and optical behavior .

Crystallographic data for analogous compounds, such as 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, reveal near-planar geometries with dihedral angles between aromatic rings ranging from 7.69° to 19.22° . These values suggest moderate conjugation across the enone system, which may be enhanced in the title compound due to intramolecular hydrogen bonding between the anilino NH and ketone oxygen.

Spectroscopic Characterization

While experimental spectra for (Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for similar chalcones provide predictive benchmarks:

  • IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1,650 cm⁻¹, ν(N–H) ≈ 3,300 cm⁻¹, and asymmetric/symmetric NO₂ stretches near 1,518 cm⁻¹ and 1,444 cm⁻¹ .

  • ¹H NMR: Diagnostic signals include a downfield doublet for the α-olefinic proton (δ ≈ 7.55 ppm, J = 15–16 Hz) and a singlet for the anilino NH (δ ≈ 6.8–7.2 ppm) .

Synthetic Methodologies

Claisen-Schmidt Condensation

Chalcones are typically synthesized via base-catalyzed condensation between acetophenones and aromatic aldehydes. For the title compound, this would involve reacting 3-nitroaniline-modified acetophenone with benzaldehyde derivatives. A representative procedure from analogous systems involves:

  • Dissolving 1-[4-(substituted)phenyl]ethanone (1 equiv) in ethanol.

  • Adding potassium hydroxide (1.5 equiv) followed by 3-nitrobenzaldehyde (1.2 equiv).

  • Stirring at room temperature for 30 minutes, followed by recrystallization from ethanol-DMF (9:1).

Table 1: Synthetic Yields of Analogous Nitrochalcones

CompoundYield (%)Melting Point (°C)Reference
3-(3-Nitrophenyl)chalcone86453–454
4-Nitrochalcone derivative90140–142

Stereochemical Control

The Z-isomer’s formation depends on reaction kinetics and steric effects. Polar aprotic solvents and low temperatures favor the thermodynamically stable Z-configuration by slowing isomerization. Microwave-assisted synthesis, employed in related systems, may enhance selectivity and reduce reaction times .

Computational and Theoretical Analyses

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d,p) level for nitrochalcones predict:

  • Frontier Molecular Orbitals: A small HOMO-LUMO gap (≈3.5 eV) indicative of high chemical reactivity and charge transfer potential .

  • Nonlinear Optical (NLO) Properties: First hyperpolarizability (β) values exceeding 50 × 10⁻³⁰ esu, suggesting utility in photonic devices .

Table 2: Calculated Geometric Parameters for Analogous Compounds

BondLength (Å)Angle (°)Reference
C=O1.22C–C=O: 120.5
C=C (enone)1.32C–C–C: 123.8
C–N (NO₂)1.47O–N–O: 117.2

Molecular Docking and Bioactivity

Docking simulations of nitrochalcones with cyclooxygenase-2 (COX-2) show binding affinities (ΔG ≈ −8.5 kcal/mol) comparable to celecoxib, suggesting anti-inflammatory potential . The title compound’s anilino group may enhance hydrogen bonding with active site residues like Arg120 and Tyr355.

Material and Pharmaceutical Applications

Optical Materials

The conjugated π-system and electron-deficient nitro group make (Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one a candidate for:

  • NLO Materials: Second-harmonic generation (SHG) efficiency potentially exceeding urea benchmarks .

  • Organic Semiconductors: Charge carrier mobility estimates of 0.1–0.5 cm²/V·s based on time-of-flight measurements in analogous chalcones .

Biomedical Relevance

Structure-activity relationship (SAR) studies indicate that nitro groups enhance antimicrobial and anticancer activities. Minimal inhibitory concentrations (MICs) of 12.5–25 µg/mL against Staphylococcus aureus have been reported for similar compounds .

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